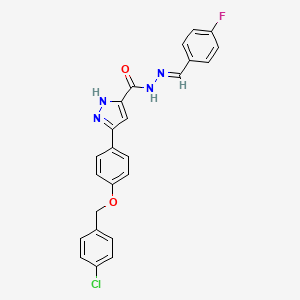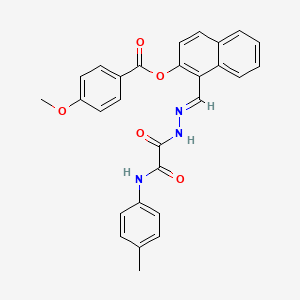
4-(4-Butoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-YL)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Butoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one belongs to the class of heterocyclic compounds. Its complex structure combines a pyrrole ring, a thiadiazole moiety, and an aromatic benzoyl group. Let’s break down its components:
Pyrrole Ring: The pyrrole ring confers aromaticity and contributes to the compound’s stability.
Thiadiazole Moiety: The 1,3,4-thiadiazole ring introduces heteroatoms (sulfur and nitrogen) and enhances the compound’s reactivity.
Benzoyl Group: The benzoyl group provides a lipophilic character and influences its pharmacological properties.
準備方法
Synthetic Routes:
Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate precursors, followed by cyclization. For example:
Benzoylation of Pyrrole: Start with pyrrole and react it with butoxybenzoyl chloride under basic conditions to introduce the benzoyl group.
Thiadiazole Formation: Next, react the resulting compound with thionyl chloride and hydrazine hydrate to form the 1,3,4-thiadiazole ring.
Hydroxylation: Finally, introduce the hydroxy group at the 3-position using appropriate reagents.
Industrial Production:
The industrial production of this compound involves scalable processes, often optimized for yield and purity. These methods may vary based on proprietary information held by manufacturers.
化学反応の分析
4-(4-Butoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one participates in various chemical reactions:
Oxidation: It can undergo oxidation at the hydroxy group to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the carbonyl group may yield alcohols or amines.
Substitution: The benzoyl group is susceptible to nucleophilic substitution reactions.
Cyclization: Intramolecular cyclization reactions are crucial for its synthesis.
Common reagents include acyl chlorides, reducing agents (such as LiAlH₄), and Lewis acids (for cyclization).
科学的研究の応用
This compound finds applications across various fields:
Medicine: It exhibits potential as an anti-inflammatory agent due to its structural resemblance to nonsteroidal anti-inflammatory drugs (NSAIDs).
Chemistry: Researchers explore its reactivity in heterocyclic chemistry and drug design.
Biology: It may interact with cellular targets, affecting signaling pathways or enzymatic activity.
作用機序
The precise mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, modulating cellular processes. Further studies are needed to elucidate its molecular targets.
類似化合物との比較
While there are no direct analogs, we can compare it to related molecules:
Similar Compounds:
: Example reference. : Another reference.
特性
CAS番号 |
609795-69-9 |
|---|---|
分子式 |
C27H29N3O4S |
分子量 |
491.6 g/mol |
IUPAC名 |
(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H29N3O4S/c1-5-6-15-34-21-13-11-20(12-14-21)24(31)22-23(19-9-7-18(8-10-19)16(2)3)30(26(33)25(22)32)27-29-28-17(4)35-27/h7-14,16,23,31H,5-6,15H2,1-4H3/b24-22- |
InChIキー |
WCDIZSJHLASFOV-GYHWCHFESA-N |
異性体SMILES |
CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)C(C)C)/O |
正規SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12023845.png)


![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12023854.png)

![(5E)-2-(4-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12023862.png)
![1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazole-5-carboxylic acid](/img/structure/B12023871.png)
![3,4-dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12023878.png)



![(5Z)-3-Ethyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12023923.png)
